(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
CAS No.:
Cat. No.: VC17233070
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19NO5 |
---|---|
Molecular Weight | 245.27 g/mol |
IUPAC Name | (2R,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
Standard InChI | InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
Standard InChI Key | IJMIYSXHHOKJEZ-JGVFFNPUSA-N |
Isomeric SMILES | C[C@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES | CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol. Its core structure consists of a six-membered morpholine ring substituted at the 2- and 6-positions with a carboxylic acid group and a methyl group, respectively. The Boc group at the 4-position introduces steric bulk and enhances stability during synthetic manipulations .
Key Structural Attributes:
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Morpholine Ring Conformation: Computational models predict a chair conformation for the morpholine ring, stabilized by weak intramolecular hydrogen bonds (e.g., C–H⋯O interactions) .
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Stereochemical Configuration: The (2R,6S) configuration distinguishes this compound from its (2R,6R)-diastereomer, which exhibits distinct physicochemical properties, such as collision cross-section (CCS) values in mass spectrometry .
Physicochemical Properties
Predicted Collision Cross-Section (CCS)
The CCS values for adducts of the (2R,6R)-isomer, as reported in PubChem Lite, provide insights into the behavior of stereoisomers under mass spectrometric conditions :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 246.13361 | 154.6 |
[M+Na]+ | 268.11555 | 162.5 |
[M+NH4]+ | 263.16015 | 159.1 |
These values highlight the influence of stereochemistry on ion mobility, which is critical for differentiating diastereomers in analytical workflows .
Synthetic Considerations
Stereoselective Synthesis
The synthesis of (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid likely involves:
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Ring Formation: Cyclization of amino alcohol precursors to construct the morpholine scaffold.
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Boc Protection: Introduction of the tert-butoxycarbonyl group under mild conditions (e.g., using di-tert-butyl dicarbonate and a catalytic base) to preserve stereochemical integrity .
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Carboxylic Acid Introduction: Oxidation or hydrolysis of a precursor ester or nitrile group.
Industrial Production
Flow microreactor systems may enhance the efficiency of Boc-protected morpholine synthesis by enabling precise control over reaction parameters (e.g., temperature, residence time), thereby minimizing racemization .
Comparative Analysis with Diastereomers
(2R,6S) vs. (2R,6R) Isomers
Property | (2R,6S)-Isomer | (2R,6R)-Iseter |
---|---|---|
CCS ([M+H]+) | Not reported | 154.6 Ų |
Crystal Packing | Chair conformation | Predicted similar |
Biological Activity | Structure-dependent | Likely distinct |
Stereochemical differences significantly impact interactions with chiral biological targets, such as enzymes or receptors .
Analytical Characterization
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